molecular formula C25H25ClN4O4 B11682790 N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-3,4,5-triethoxybenzamide

N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-3,4,5-triethoxybenzamide

Cat. No.: B11682790
M. Wt: 480.9 g/mol
InChI Key: DTMVIZQHXXITCW-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-triethoxybenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. This compound is characterized by the presence of a benzotriazole ring, a chlorophenyl group, and a triethoxybenzamide moiety. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-triethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzotriazole Ring: The benzotriazole ring is synthesized by the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where the benzotriazole ring reacts with 3-chlorobenzyl chloride.

    Formation of Triethoxybenzamide Moiety: The triethoxybenzamide moiety is synthesized by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the benzotriazole derivative to form the final compound.

Industrial Production Methods

Industrial production of N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-triethoxybenzamide involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides under mild to moderate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chlorophenyl group.

Scientific Research Applications

N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-triethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-triethoxybenzamide can be compared with other benzotriazole derivatives, such as:

    N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-5-(2,4-dichlorophenyl)-2-furamide: Similar in structure but contains a furamide moiety instead of a triethoxybenzamide moiety.

    N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide: Contains a methoxybenzamide moiety instead of a triethoxybenzamide moiety.

    N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethoxybenzamide: Contains a dimethoxybenzamide moiety instead of a triethoxybenzamide moiety.

The uniqueness of N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-triethoxybenzamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C25H25ClN4O4

Molecular Weight

480.9 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)benzotriazol-5-yl]-3,4,5-triethoxybenzamide

InChI

InChI=1S/C25H25ClN4O4/c1-4-32-22-12-16(13-23(33-5-2)24(22)34-6-3)25(31)27-18-10-11-20-21(15-18)29-30(28-20)19-9-7-8-17(26)14-19/h7-15H,4-6H2,1-3H3,(H,27,31)

InChI Key

DTMVIZQHXXITCW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=CC=C4)Cl

Origin of Product

United States

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